molecular formula C7H12O2 B072150 4-Ethoxypent-3-en-2-one CAS No. 1540-24-5

4-Ethoxypent-3-en-2-one

Cat. No. B072150
CAS RN: 1540-24-5
M. Wt: 128.17 g/mol
InChI Key: QYEVFNRONKBUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxypent-3-en-2-one is a chemical compound that belongs to the family of enones. It is a yellow liquid with a fruity odor and is widely used in the field of organic synthesis. The compound is known for its unique chemical properties and has been the subject of extensive research in recent years.

Scientific Research Applications

4-Ethoxypent-3-en-2-one has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. The compound has also been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of 4-Ethoxypent-3-en-2-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. The compound has been found to inhibit the growth of various microorganisms by disrupting their metabolic pathways. It has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Biochemical And Physiological Effects

4-Ethoxypent-3-en-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease. The compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Ethoxypent-3-en-2-one in lab experiments is its high yield of synthesis. The compound is also relatively stable and can be stored for long periods without degradation. However, the compound has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound's reactivity towards nucleophiles can make it challenging to control in certain reactions.

Future Directions

There are several future directions for the research of 4-Ethoxypent-3-en-2-one. One potential area of research is the development of new drugs based on the compound's antibacterial, antifungal, and antiviral properties. Another area of research is the investigation of the compound's potential as an anticancer agent. Further studies are also needed to fully understand the compound's mechanism of action and its effects on various physiological processes.

Synthesis Methods

The synthesis of 4-Ethoxypent-3-en-2-one can be achieved through the Claisen-Schmidt condensation reaction between ethyl acetoacetate and crotonaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through distillation or recrystallization. The yield of the synthesis process is typically high, making it a cost-effective method of producing the compound.

properties

CAS RN

1540-24-5

Product Name

4-Ethoxypent-3-en-2-one

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-ethoxypent-3-en-2-one

InChI

InChI=1S/C7H12O2/c1-4-9-7(3)5-6(2)8/h5H,4H2,1-3H3

InChI Key

QYEVFNRONKBUNY-UHFFFAOYSA-N

Isomeric SMILES

CCO/C(=C\C(=O)C)/C

SMILES

CCOC(=CC(=O)C)C

Canonical SMILES

CCOC(=CC(=O)C)C

Other CAS RN

1540-24-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.